1-Bromoestradiol

Description

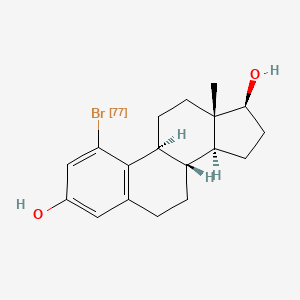

Structure

2D Structure

3D Structure

Properties

CAS No. |

97794-69-9 |

|---|---|

Molecular Formula |

C18H23BrO2 |

Molecular Weight |

348.3 g/mol |

IUPAC Name |

(8S,9S,13S,14S,17S)-1-(77Br)bromanyl-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H23BrO2/c1-18-7-6-13-12(14(18)4-5-16(18)21)3-2-10-8-11(20)9-15(19)17(10)13/h8-9,12-14,16,20-21H,2-7H2,1H3/t12-,13+,14+,16+,18+/m1/s1/i19-3 |

InChI Key |

RFIKGEXHGJJIHW-BWFAEJMXSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4)O)Br |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4)O)[77Br] |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4)O)Br |

Synonyms |

1-bromoestradiol |

Origin of Product |

United States |

Synthetic Methodologies and Radiosynthesis of 1 Bromoestradiol

Chemical Pathways for the Preparation of 1-Bromoestradiol

The synthesis of this compound (CAS: 90697-19-1) typically involves multi-step chemical pathways designed to achieve regioselective bromination on the steroid's A-ring. Direct bromination of estradiol (B170435) can lead to a mixture of isomers, necessitating specific strategies to favor the 1-position.

While general bromination of estradiol can yield mixtures, specific synthetic routes have been developed to achieve stereoselectivity. One notable approach for synthesizing this compound involves the strategic placement of a directing group. For instance, the presence of an amino group at the 4-position of an estrone (B1671321) derivative can direct electrophilic bromination specifically to the 1-position uni.luwikipedia.org. This method leverages the electronic and steric properties of the directing group to control the site of halogenation on the aromatic A-ring. Following the directed bromination, subsequent steps involve the removal of the directing amino group and any protective groups to yield the desired this compound wikipedia.org.

Key precursors in the synthesis of this compound are often derived from naturally abundant steroids such as estrone (PubChem CID: 5870). A reported pathway begins with estrone, which undergoes a series of transformations. One such sequence involves converting estrone into 4-aminoestradiol 3-methyl ether (CAS: 90697-18-0 for the bromo-amino intermediate, starting from 4-aminoestrone 3-methyl ether, CAS: 13010-21-4). This 4-amino derivative serves as a crucial intermediate, facilitating the regioselective introduction of bromine. After bromination, the 4-amino group is removed through a reductive deamination sequence, followed by demethylation of the 3-methyl ether to afford this compound.

An overview of a synthetic pathway for this compound is summarized in the table below, based on reported yields:

| Step | Precursor | Product | Yield (from previous step) |

| Conversion to 4-aminoestrone 3-methyl ether | Estrone (PubChem CID: 5870) | 4-aminoestrone 3-methyl ether (CAS: 13010-21-4) | - |

| Reduction | 4-aminoestrone 3-methyl ether | 4-aminoestradiol 3-methyl ether | - |

| Bromination with BrCl | 4-aminoestradiol 3-methyl ether | 4-amino-1-bromoestradiol 3-methyl ether (CAS: 90697-18-0) | - |

| Reductive Deamination | 4-amino-1-bromoestradiol 3-methyl ether | This compound 3-methyl ether (CAS: 20146-91-2) | 50% (from 4-aminoestrone 3-methyl ether) |

| Demethylation (BBr3/CH2Cl2) | This compound 3-methyl ether | This compound (CAS: 90697-19-1) | 44% |

Achieving regioselective bromination, particularly at the 1-position of estradiol's aromatic A-ring, is a significant challenge due to the presence of other activated positions (e.g., 2- and 4-positions). Direct electrophilic bromination of estradiol (PubChem CID: 5757) often results in bromination at the 2- and 4-positions.

To overcome this, specialized techniques are employed. One effective method for 1-bromination involves generating bromine monochloride (BrCl) in situ from N-chlorosuccinimide (NCS) and sodium bromide (NaBr) in a dioxane-acetic acid solvent mixture. When applied to 4-aminoestradiol 3-methyl ether, this reagent combination facilitates the formation of 4-amino-1-bromoestradiol 3-methyl ether. The amino group at the 4-position acts as a directing group, guiding the electrophilic bromination to the adjacent 1-position, rather than the more common 2- or 4-positions observed in direct bromination of unprotected phenolic steroids wikipedia.org. After bromination, the amino group is removed via a reductive deamination sequence using sodium nitrite (B80452) (NaNO2) and hydrochloric acid (HCl), followed by hydrogen peroxide (H2O2).

Other bromination methods, while not specific to this compound, include the use of molecular bromine (Br2) and N-bromosuccinimide (NBS) for aromatic brominations, often requiring specific catalysts or solvent systems to control regioselectivity. However, for the precise 1-bromination of estradiol, the directing group strategy has proven effective wikipedia.org.

Precursor Chemistry in this compound Synthesis

Radiosynthesis of Halogenated Estradiol Derivatives, with Focus on this compound

Radiosynthesis of halogenated estradiol derivatives is crucial for their application as radiopharmaceuticals, particularly for imaging estrogen receptor-positive tissues. The incorporation of radiobromine, such as Bromine-77 (77Br), is a key aspect.

The incorporation of radiobromine, specifically Bromine-77 (77Br), into estradiol derivatives is a well-established area of radiosynthesis. While much of the literature focuses on 16α-[77Br]bromoestradiol-17β (PubChem CID: 12985710 for 2-bromoestradiol, which is structurally related to 16-alpha-bromoestradiol), the principles are relevant to other radiobrominated estrogens like this compound.

For 16α-[77Br]bromoestradiol-17β, a common radiosynthetic pathway involves the radiobromination of estrone enol diacetate using sodium [77Br]bromide (Na77Br) and a hydrogen peroxide-acetic acid mixture. This is followed by a reduction step, typically with lithium aluminum hydride, to yield a mixture of 16α-[77Br]bromoestradiol-17β and its 17α-epimer. High-performance liquid chromatography (HPLC) is then employed to separate and isolate the desired 16α-[77Br]bromoestradiol-17β epimer, achieving radiochemical yields of approximately 50% from Na77Br. The specific activity of these radiopharmaceuticals, determined by binding to the uterine estrogen receptor, can range from 900 to 1500 Ci/mmol.

The stability of aryl-halogen bonds, such as those found in this compound and other A-ring brominated estrogens, is generally high, making direct halogenation of the aromatic A-ring attractive for radiolabeling. Studies have shown that radiobrominations at the 2- and 4-positions of estrogens lead to compounds with good in vivo stability. It is suggested that this compound-[77Br] would exhibit similar stability wikipedia.org.

The kinetic and mechanistic aspects of radiobromination reactions of estrogens, including those leading to this compound, are governed by principles of electrophilic aromatic substitution. The reaction typically proceeds via the formation of an electrophilic brominating agent. For instance, the in situ generation of BrCl from NCS and bromide ion is a method that involves such an electrophilic species. The mechanism may involve hypobromite (B1234621) intermediates or the initial formation of a bromonium ion, which then opens to a tertiary carbocation followed by solvent capture, as suggested in some bromination contexts uni.lu.

The regioselectivity of these reactions is influenced by the electronic properties of the aromatic ring and any directing groups present. Electron-donating groups on the aromatic ring activate it towards electrophilic substitution and can influence the position of bromination. For radiobromination, the goal is often to achieve high specific activity and radiochemical yield, which necessitates efficient and selective reaction kinetics under conditions compatible with the radioisotope's half-life. The rapid nature of these reactions is often crucial for producing radiopharmaceuticals with sufficient activity for imaging applications.

Optimization of Radiochemical Yield and Specific Activity

Optimization of radiochemical yield and specific activity is critical for the utility of radiolabeled compounds in research and medical applications. Radiochemical yield refers to the amount of radioactivity in the isolated product as a percentage of the starting radioactivity used, corrected for decay to the same time point r-project.org. Specific activity, on the other hand, measures the radioactivity per unit mass of the compound, often expressed in Curies per millimole (Ci/mmol).

For 1-([77Br]bromo)estradiol, the radiosynthesis from 4-aminoestradiol, 3-methyl ether demonstrated a radiochemical efficiency of 59% for the bromination and deamination step and 92% for the subsequent demethylation researchgate.net. The estimated specific activity for 1-([77Br]bromo)estradiol prepared via this route was reported to be in the range of 300–600 Ci/mmol researchgate.net.

The table below summarizes the reported radiochemical yields and specific activities for different radiolabeled bromoestradiol derivatives:

| Compound | Precursor | Radiochemical Yield (Overall) | Specific Activity (at synthesis) | Reference |

| 1-([77Br]bromo)estradiol | 4-aminoestradiol, 3-methyl ether | Not explicitly stated as overall; 59% (bromination/deamination), 92% (demethylation) researchgate.net | 300–600 Ci/mmol researchgate.net | researchgate.net |

| 16 alpha-[77Br]bromoestradiol-17 beta | Estrone enol diacetate | 50% (from Na77Br) researchgate.netuni.lu | 900–1500 Ci/mmole researchgate.netuni.lureddit.com | researchgate.netuni.lureddit.com |

Chromatographic Purification and Isolation Techniques

Chromatographic techniques are indispensable for the purification and isolation of this compound and its radiolabeled counterparts, ensuring high purity and separation from reaction byproducts and unreacted precursors.

High-performance liquid chromatography (HPLC) is a primary method for the purification of radiolabeled bromoestradiols. For instance, 16 alpha-[77Br]bromoestradiol-17 beta (BE(Br-77)) is separated from other radioactive and UV-absorbing reaction products using HPLC. A common setup involves a Partisil M9 magnum (B12768669) column eluted isocratically with a solvent system of hexane, methylene (B1212753) chloride, and 2-propanol in a ratio of 92:6.4:1.6, at a flow rate of 7 ml/min. The eluate is typically monitored using an ultraviolet detector at 254 nm and a sodium iodide scintillation detector to identify and collect the desired product. To prevent oxidative degradation of the purified labeled estrogen, ascorbic acid is often added to the final HPLC fractions reddit.com.

Thin-layer chromatography (TLC) is another valuable technique, particularly for assessing the radiochemical purity of the final product. For 16 alpha-[77Br]bromoestradiol-17 beta, radiochemical purity can be ascertained by comparing it with nonradioactive material using TLC on silica (B1680970) gel, with a solvent system consisting of 20% ethyl acetate (B1210297) and 80% benzene (B151609) reddit.com.

In general, column chromatography, often employing silica gel as the stationary phase, is widely used for the purification and isolation of steroid derivatives, including bromoestradiols github.io. Solvent mixtures such as ethyl acetate-toluene have been employed as eluents in these processes github.io. Liquid-solid chromatography (LSC) on silica media with solvent systems comprising non-polar (e.g., chloroform) and polar (e.g., methanol) components can also be effective for purifying related estradiol derivatives, utilizing step gradients to achieve high purity. Initial steps in purification workflows often involve centrifugation and filtration to remove particulate matter and lipids before chromatographic separation.

Molecular Interactions and Estrogen Receptor Pharmacology of 1 Bromoestradiol

Binding Affinity and Selectivity for Estrogen Receptors (ERα and ERβ)

The interaction of ligands with estrogen receptors is typically characterized by their binding affinity and selectivity for the two main isoforms, ERα and ERβ.

Competitive binding assays are standard methods used to determine the affinity of a ligand for a receptor by measuring its ability to compete with a radiolabeled reference ligand (e.g., [3H]-17β-estradiol) for binding sites on the receptor. Receptor saturation analysis, often visualized through Scatchard plots, helps to determine the dissociation constant (Kd) and the number of binding sites. While these methods are widely applied to study estrogen receptor ligands, specific competitive binding assay data and receptor saturation analyses for 1-Bromoestradiol were not identified in the provided search results. Studies on related bromo-estradiol derivatives, such as 16α-bromo-estradiol, have been conducted using competitive binding experiments with [3H]E2 as a tracer to assess their interaction with ERα and ERβ ligand binding domains. nih.gov

The dissociation constant (Kd) quantifies the affinity between a ligand and its receptor, with lower Kd values indicating higher affinity. Relative Binding Affinity (RBA) expresses the binding affinity of a compound relative to a reference ligand, typically estradiol (B170435) (E2), which is assigned an RBA of 100%.

Specific Kd and RBA values for This compound were not found in the search results. However, studies on other bromo-estradiol isomers have reported varying RBAs. For instance, 2-bromo-estradiol showed a relative binding affinity of 17% compared to estradiol in MCF-7 breast cancer cells, while 4-bromo-estradiol exhibited an RBA of 37%. nih.gov Another derivative, 16α-bromo-17β-estradiol, has been reported to have a 7-fold greater affinity for ERα compared to ERβ. oup.com

A table summarizing the Kd and RBA values for this compound cannot be generated due to the lack of specific data. For comparative purposes, the Kd of estradiol (E2) for ERα and ERβ is typically in the picomolar range, with values around 0.05 nM for ERα and 0.07-0.09 nM for ERβ in certain solubilized receptor assays. oup.com

The estrogen receptor exists as two main subtypes, ERα and ERβ, which exhibit differences in their ligand-binding domains and N-terminal transactivation domains. wikipedia.org These differences can lead to differential binding specificities for various ligands. While estradiol binds equally well to both ERα and ERβ, other ligands may show preferential binding to one subtype over the other. wikipedia.org

Specific information regarding the differential binding of This compound to ERα and ERβ was not identified. However, 16α-bromo-estradiol has been observed to discriminate between ER subtypes, acting as an ERα selective ligand. nih.gov The measured 7-fold greater affinity of 16α-bromo-17β-estradiol for ERα is consistent with a lower affinity for ERβ when compared to ERα. oup.com

Dissociation Constants (Kd) and Relative Binding Affinities (RBA)

Ligand-Receptor Complex Formation and Conformational Dynamics

Ligand binding to estrogen receptors induces conformational changes in the receptor, which are critical for initiating downstream signaling events, including dimerization and interaction with DNA and co-regulatory proteins. mdpi.comembopress.orgelifesciences.org

Upon binding to its cognate ligand, the estrogen receptor's ligand-binding domain (LBD) undergoes a conformational rearrangement. embopress.org In the agonist-bound state, a key C-terminal helix (helix 12, H12) typically repositions to cap the ligand-binding pocket, creating a surface for coactivator recruitment. elifesciences.orguam.es Antagonists, on the other hand, can sterically prevent the correct positioning of H12, thereby inhibiting coactivator binding. embopress.orguam.es

Specific structural data, such as X-ray crystal structures, detailing the interaction of This compound with either ERα or ERβ, and the precise ligand-induced conformational changes it elicits, were not found in the provided search results. Structural studies of ERα and ERβ LBDs in complex with various ligands, including estradiol, have provided a molecular basis for understanding their binding properties and the distinct conformational changes induced by agonists and antagonists. mdpi.comembopress.orguam.es

Allosteric modulation refers to the process where a substance binds to a receptor at a site distinct from the orthosteric (primary) binding site, thereby altering the receptor's response to its endogenous ligand or other stimuli. msdmanuals.comwikipedia.orguniversiteitleiden.nl Allosteric modulators can induce conformational changes that influence the affinity and/or efficacy of the orthosteric ligand. wikipedia.orgrsc.orgdoi.org

There is no specific information available in the provided search results indicating that This compound acts as an allosteric modulator of estrogen receptors. The concept of allosteric modulation is a recognized mechanism for controlling protein function, including nuclear hormone receptors, by inducing conformational changes that influence protein activity. universiteitleiden.nldoi.org

Cellular and Subcellular Investigations of 1 Bromoestradiol Activity

Modulation of Intracellular Signaling Cascades

Interaction with Protein Kinases and Associated Pathways

Specific detailed research findings on the direct interaction of 1-Bromoestradiol with protein kinases and their associated pathways are not explicitly available in the current search results. However, estrogens, in general, are known to activate various signaling pathways upon binding to estrogen receptors (ERs). These rapid, non-genomic events can include the activation of phospholipase C (PLC)/protein kinase C (PKCs), Ras/Raf/MAPK, phosphatidylinositol 3-kinase (PI3K)/AKT, and cAMP/protein kinase A (PKA) cascades. ashpublications.org These pathways often exhibit extensive interactions with other intracellular signaling networks. ashpublications.org The phosphorylation of estrogen receptors by mitogen-activated protein kinase (MAPK) is known to be crucial for the full activity of the estrogen receptor's activation function 1 (AF-1). researchgate.net Protein kinases are pivotal in regulating cellular processes such as cell growth, proliferation, differentiation, and apoptosis by mediating the phosphorylation of substrate proteins. nih.gov

Cross-Talk with Other Intracellular Pathways

Detailed information on the specific cross-talk of this compound with other intracellular pathways is not explicitly provided in the current search results. Generally, biological crosstalk refers to instances where components of one signal transduction pathway influence another, often through shared components or direct interactions between proteins of signaling cascades. wikipedia.org Estrogen receptors, when activated, can indirectly stimulate gene expression by interacting with other transcription factors like activator protein (AP)-1 and stimulating protein-1 (Sp-1), thereby stabilizing DNA-protein complexes and recruiting co-activators. researchgate.net This intricate network of interactions allows for a profound influence on gene expression. researchgate.net

Studies in Cultured Cell Lines (e.g., MCF-7)

This compound has been employed in various research studies to investigate its effects on estrogen-responsive cells, including its role in breast cancer cell growth and proliferation. ontosight.ai While the compound has been utilized in such investigations, specific detailed findings or quantitative data for this compound in cultured cell lines like MCF-7 are not provided in the current search results. MCF-7 human breast cancer cells are widely used in studies of tumor biology and hormone mechanism of action due to their estrogen responsiveness. plos.orgnih.gov These cells are often employed to study estrogen receptor-positive breast cancers and can form differentiated microtissues that remain responsive to estrogens, as demonstrated by the induction of estrogen target mRNAs following exposure to 17β-estradiol. plos.org

Preclinical in Vitro and in Vivo Research Models for 1 Bromoestradiol

Evaluation in Animal Models (e.g., Rodents)

Animal models, particularly rodents, have been extensively utilized to evaluate the in vivo behavior of 1-Bromoestradiol and its radiolabeled derivatives. These studies provide insights into how the compound is absorbed, distributed, and retained within various tissues.

Receptor-Mediated Uptake Mechanisms in Target Tissues

The selective uptake of 16α-[77Br]bromoestradiol (BE2) in estrogen target tissues, such as the uterus and ERα-positive DMBA-induced mammary tumors in rats, is primarily mediated by the estrogen receptor (ER). nih.govsnmjournals.orgpsu.edu This receptor-mediated mechanism is a critical characteristic for imaging agents, ensuring specificity for ER-rich pathologies. The co-administration of an excess of unlabeled estradiol (B170435) results in a rapid decrease in uterine activity for BE2, confirming that the uptake is indeed receptor-mediated and displaceable. snmjournals.orgpsu.edu

The "Binding Selectivity Index" (BSI), defined as the ratio of receptor binding affinity (RBA) to nonspecific binding (NSB), has been identified as a useful predictor of in vivo uptake efficiency and selectivity. mdpi.comnih.gov For 16α-[77Br]bromoestradiol (BE2), a BSI of 84 (calculated as RBA 130 / NSB 1.5) has been reported, which is similar to that of estradiol. mdpi.comnih.gov This value suggests favorable target tissue retention.

Table 2: Binding Selectivity Index (BSI) for 16α-[77Br]Bromoestradiol and an Analog

| Compound | Relative Binding Affinity (RBA) | Nonspecific Binding (NSB) | Binding Selectivity Index (BSI) |

| 16α-[77Br]Bromoestradiol (BE2) | 130 mdpi.com | 1.5 mdpi.com | 84 mdpi.comnih.gov |

| 16α-[77Br]Bromo-11β-methoxyestradiol (BME2) | 39 mdpi.com | 0.1 mdpi.com | 390 mdpi.comnih.gov |

Compartmental Analysis of Compound Distribution

Compartmental analysis (CA) is a pharmacokinetic (PK) modeling approach used to describe the movement of a drug within the body by assuming it distributes into a finite number of interconnected, kinetically homogeneous compartments (e.g., central, peripheral). datapharmaustralia.comallucent.com This method employs statistical models, often with exponential equations, to fit individual PK data across subjects. datapharmaustralia.com While specific detailed compartmental analysis results for this compound are not extensively provided in the available literature, this type of analysis is generally applied in preclinical studies to estimate PK parameters such as drug clearance, volume of distribution, and half-life. datapharmaustralia.comallucent.com It provides a more inferential model compared to non-compartmental analysis, allowing for more estimations but requiring more extensive data and assumptions about the biological processes. datapharmaustralia.comallucent.com

Comparative Studies with Other Radiolabeled Estrogen Analogs

Comparative in vivo studies have been conducted to assess the performance of 16α-[77Br]bromoestradiol (BE2) against other radiolabeled estrogen analogs. A direct comparison between BE2 and 16α-[125I]iodoestradiol (IE) in vivo revealed that both compounds exhibit selective, receptor-mediated uptake in estrogen target tissues and behave quite similarly. snmjournals.org However, differences in their retention profiles were observed: while IE showed slightly higher uterine uptake at 1 hour, BE2 demonstrated significantly enhanced uptake at later time points. snmjournals.org This difference is likely attributable to a more rapid clearance of the [125I]-labeled compound from the uterus. snmjournals.org

Another instructive comparison involved 16α-[77Br]bromo-11β-methoxyestradiol (BME2) and BE2. BME2, despite having a lower relative binding affinity (RBA 39) compared to BE2 (RBA 130), exhibited a 10-fold lower nonspecific binding (NSB 0.1 vs. 1.5 for BE2). mdpi.comnih.gov This resulted in a much higher Binding Selectivity Index (BSI) for BME2 (390) compared to BE2 (84). mdpi.comnih.gov Consequently, the uptake of BME2 by the uterus was greater than that of BE2, and its target tissue retention was significantly longer, with a half-life (t1/2) of 24 hours for BME2 versus 6 hours for BE2. mdpi.comnih.gov This clearly demonstrated the pronounced target-tissue retention that can be achieved by compounds with high BSI values. mdpi.com

Table 3: Comparative In Vivo Properties of Radiolabeled Estrogen Analogs in Immature Rats

| Compound | Uterine Uptake (1 hr) | Uterine Retention (t1/2) | Notes |

| 16α-[77Br]Bromoestradiol (BE2) | High snmjournals.org | 6 hours mdpi.com | Receptor-mediated, good retention mdpi.comsnmjournals.org |

| 16α-[125I]Iodoestradiol (IE) | Slightly higher than BE2 snmjournals.org | Faster clearance than BE2 snmjournals.org | Receptor-mediated snmjournals.org |

| 16α-[77Br]Bromo-11β-methoxyestradiol (BME2) | Greater than BE2 mdpi.com | 24 hours mdpi.com | Higher BSI, prolonged retention mdpi.comnih.gov |

| [3H]Estradiol | Very high and selective nih.gov | - | Reference compound, avid uptake mdpi.comnih.gov |

| [125I]Iodohexestrol | Modest, non-blocked mdpi.comnih.gov | - | Not receptor-mediated mdpi.comnih.gov |

In Vitro Experimental Systems

In vitro experimental systems play a vital role in characterizing the fundamental interactions of this compound with its target receptors, complementing in vivo animal studies. These systems allow for controlled environments to assess binding affinities and mechanisms without the complexities of a whole organism.

Cell-Free Expression Systems for Receptor Studies

Cell-free protein synthesis (CFPS) systems have emerged as powerful tools for producing proteins, including complex membrane proteins like G protein-coupled receptors (GPCRs), which are often challenging to express in conventional cell-based systems. nih.govfrontiersin.orgpromega.com These systems offer an "open" environment, providing greater control over reaction conditions and enabling the direct association of membrane proteins with detergent micelles upon translation. nih.gov

While specific studies on this compound's interaction with estrogen receptors directly within cell-free expression systems are not detailed in the provided snippets, the general utility of these systems for receptor studies is clear. Cell-free systems can be used to produce estrogen receptors in sufficient quantities for detailed biochemical and structural analyses. nih.gov This allows for precise ligand interaction studies, enabling researchers to investigate the binding kinetics and thermodynamics of compounds like this compound with purified estrogen receptors. nih.gov Such studies are crucial for understanding the molecular basis of receptor-ligand interactions and for optimizing the design of estrogen receptor-targeted agents.

Use of Organotypic Cultures and Tissue Slices

Organotypic cultures and tissue slices represent valuable ex vivo preclinical models that bridge the gap between simplified in vitro cell cultures and complex in vivo animal models. They maintain the three-dimensional cytoarchitecture, cell-cell interactions, and microenvironment of the original tissue, providing a more physiologically relevant system for studying drug effects and disease mechanisms. noropsikiyatriarsivi.comnih.govaging-us.com

While organotypic models are widely used in various fields, including neuroscience to study brain cells in a complex network noropsikiyatriarsivi.comnih.govresearchgate.net, and for skin aging research aging-us.comsigmaaldrich.com, specific research findings utilizing this compound in organotypic cultures or tissue slices were not identified in the provided search results. However, the principles and advantages of these models, such as preserving tissue organization and cellular microenvironment, would theoretically make them suitable for investigating the localized effects and receptor interactions of compounds like this compound in a more complex tissue context than dissociated cell cultures. noropsikiyatriarsivi.comaging-us.com

Experimental Design Considerations for Preclinical Studies

The design of preclinical studies for compounds like this compound requires meticulous planning and execution to ensure reliable and validated results, which form the foundation for potential clinical translation. snmjournals.orguni.lu

Selection of Appropriate Research Models

The selection of research models is critical and depends on the specific objectives of the preclinical study.

In Vitro vs. In Vivo : In vitro cell-based models are often used for initial high-throughput screening and to understand molecular interactions in a controlled environment, offering advantages in scalability, cost-effectiveness, and reproducibility. aging-us.comdtic.mil However, they are limited in their ability to model complex interactions within a whole organism. dtic.mil In vivo animal models, while facing ethical considerations and being more laborious, provide a more realistic platform for assessing pharmacokinetics, biodistribution, and target engagement within a living system. researchgate.netdtic.mil

Species Selection : For studies involving estrogen receptor ligands, the choice of animal species, such as immature female rats, is based on the known expression and characteristics of estrogen receptors in their target tissues (e.g., uterus). mdpi.comnih.govsnmjournals.orgnih.gov When studying tumor targeting, the use of animal models bearing relevant tumor types, such as chemically induced mammary adenocarcinomas in rats, is essential to mimic human disease conditions. osti.govnih.gov The relevance of the animal species to the investigational product and clinical indication should be carefully assessed. nih.gov

Model Relevance : For compounds targeting specific receptors, it is crucial that the selected models express the ortholog of the human target, and the compound binds with similar affinity. nih.gov

Methodological Approaches for Data Acquisition and Analysis

Data Acquisition :

Binding Affinity Assays : In vitro studies typically involve binding affinity assays to quantify the compound's interaction with the estrogen receptor, often comparing it to a known ligand like estradiol. osti.govmdpi.com

Biodistribution Studies : For in vivo studies, particularly with radiolabeled compounds, biodistribution is assessed by measuring the radioactivity in various tissues and organs at different time points after administration. This provides data on uptake, retention, and clearance. osti.govmdpi.comnih.govsnmjournals.orgnih.govsnmjournals.org

Blocking Studies : To confirm receptor-mediated uptake, co-administration of a saturating dose of an unlabeled ligand (e.g., unlabeled estradiol) is a standard methodological approach. A significant reduction in target tissue uptake in the presence of the unlabeled ligand indicates specific, receptor-mediated binding. mdpi.comnih.govsnmjournals.org

Data Analysis :

Tissue-to-Blood Ratios : A common method for analyzing biodistribution data is the calculation of tissue-to-blood ratios, which provide a measure of selective accumulation in target tissues relative to background blood levels. Tumor-to-blood ratios are particularly important for evaluating potential imaging agents for cancer. osti.govnih.govsnmjournals.org

Statistical Analysis : Rigorous statistical analysis is essential. This includes appropriate sample size determination, randomization to minimize bias, and selection of suitable statistical tests for the collected data. snmjournals.orguni.lu For longitudinal data, where measurements are taken repeatedly over time, methods such as mixed models may be utilized to account for correlations among repeated observations. uni.lu Handling missing data appropriately, for instance, through multiple imputation, is also crucial to avoid bias. uni.lu

Advanced Analytical and Structural Characterization Methodologies

Molecular Conformational and Structural Studies

The precise three-dimensional arrangement of atoms within a molecule, known as its molecular conformation and structure, is fundamental to understanding its biological activity and physical properties. For 1-bromoestradiol, these studies have leveraged sophisticated techniques to reveal critical structural details.

X-ray crystallography stands as a powerful technique for determining the atomic and molecular structure of a crystal. For this compound, specifically 1-bromoestra-1,3,5(10)-trien-3,17β-diol, crystallographic analysis has provided comprehensive data. The compound exhibits an orthorhombic crystal system with the space group P2(1)2(1)2(1). Key unit cell parameters include a = 9.3864(12) Å, b = 12.927(2) Å, and c = 12.948(2) Å, resulting in a unit cell volume (V) of 1571.1(4) ų. The unit cell contains four molecules (Z=4), and the calculated density (Dx) is 1.484 Mg m⁻³. The analysis was performed at 298 K using Mo Kα radiation (λ = 0.71069 Å), yielding an R-factor of 0.0514 for 2083 observed reflections. Current time information in Pasuruan, ID.

A notable characteristic observed through X-ray crystallography is that this compound is not hydrated in its crystalline form, and hydrogen bonding is limited to the hydroxyl groups along the c-axis. Current time information in Pasuruan, ID.

Beyond the isolated compound, X-ray diffraction has also been applied to complexes involving bromo-estradiol derivatives. For instance, 16α-bromo-estradiol has been complexed with human transthyretin (TTR). The crystal structure of human transthyretin complexed with 16α-bromo-estradiol (PDB entry: 4PM1) has been determined to a resolution of 1.23 Å, with refinement leading to an R-value of 17.7% and Rfree of 21.1%. guidetopharmacology.orgwikipedia.org This complex demonstrates that the ligand occupies the central cavity formed by the TTR tetramer, with the ligand positioned along the two-fold crystallographic Z-axis. wikipedia.org

Table 1: X-Ray Crystallography Data for this compound

| Parameter | Value | Unit | Source |

| Chemical Formula | C₁₈H₂₃BrO₂ | - | Current time information in Pasuruan, ID. |

| Molecular Weight (Mr) | 351.3 | - | Current time information in Pasuruan, ID. |

| Crystal System | Orthorhombic | - | Current time information in Pasuruan, ID. |

| Space Group | P2(1)2(1)2(1) | - | Current time information in Pasuruan, ID. |

| Unit Cell Parameter a | 9.3864(12) | Å | Current time information in Pasuruan, ID. |

| Unit Cell Parameter b | 12.927(2) | Å | Current time information in Pasuruan, ID. |

| Unit Cell Parameter c | 12.948(2) | Å | Current time information in Pasuruan, ID. |

| Unit Cell Volume (V) | 1571.1(4) | ų | Current time information in Pasuruan, ID. |

| Molecules per Unit Cell (Z) | 4 | - | Current time information in Pasuruan, ID. |

| Calculated Density (Dx) | 1.484 | Mg m⁻³ | Current time information in Pasuruan, ID. |

| Radiation (λ) | 0.71069 (Mo Kα) | Å | Current time information in Pasuruan, ID. |

| Temperature (T) | 298 | K | Current time information in Pasuruan, ID. |

| R-factor | 0.0514 (for 2083 observed reflections) | - | Current time information in Pasuruan, ID. |

Table 2: X-Ray Crystallography Data for 16α-Bromo-estradiol Complex with Human Transthyretin (TTR)

| Parameter | Value | Unit | Source |

| PDB Entry | 4PM1 | - | guidetopharmacology.orgwikipedia.org |

| Resolution | 1.23 | Å | wikipedia.org |

| R-value | 17.7 | % | wikipedia.org |

| Rfree | 21.1 | % | wikipedia.org |

This structural resemblance is crucial, as the biological activity of steroid hormones is highly dependent on their precise molecular geometry and ability to fit into specific receptor binding pockets. The subtle differences, such as the lack of hydration and limited hydrogen bonding in this compound compared to the hemihydrate form and extensive hydrogen bonding observed in 1-fluoroestradiol (B1220472) (which is similar to estradiol), highlight how small chemical modifications can influence crystal packing and intermolecular interactions without drastically changing the fundamental molecular conformation. Current time information in Pasuruan, ID.

Molecular modeling and computational chemistry approaches, particularly molecular docking, are extensively employed to investigate ligand-receptor interactions. These methods explore the possible conformations a ligand can adopt within the binding site of a macromolecular target and estimate the binding free energy. This estimation considers critical phenomena such as intermolecular interactions, desolvation, and entropic effects. mdpi.comnih.gov

The estrogen receptor (ER) is a significant biological target for estradiol (B170435) and its derivatives. Understanding the interaction of ligands with ER is complex due to the receptor's inherent flexibility, which involves both subtle adjustments of binding pocket residue side chains and more substantial displacements of helix 12, moving between agonist-like (closed) and antagonist-like (open) positions. Experimental methods alone often struggle to fully describe and predict this conformational equilibrium. Therefore, computational approaches are vital for elucidating structure-activity relationships and pharmacophoric properties, which are essential for designing new agonists and antagonists and understanding how various compounds modulate receptor activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, often combined with molecular docking, are used to predict the binding modes and affinities of ligands. Density Functional Theory (DFT) can be utilized to calculate quantum chemical descriptors, which are then incorporated into QSAR models to correlate structural characteristics with biological activity. jchps.complos.org Molecular dynamics (MD) simulations, including enhanced sampling techniques, and physical-chemistry based free energy calculations, further refine the understanding of the most favorable binding modes and the kinetics of ligand-receptor binding. nih.govimrpress.com

Studies employing molecular docking have characterized the binding interactions of various 17β-estradiol derivatives with human estrogen receptor α (ERα) and β (ERβ) subtypes. While the binding modes of these derivatives often resemble that of estradiol, subtle differences in their interactions can lead to differential binding affinities for the ER subtypes. For A-ring estrogen derivatives, a strong inverse relationship has been observed between the length of hydrogen bonds formed with ERs and their binding affinity. plos.org

Metabolic Investigations and Biotransformation of 1 Bromoestradiol

Identification of Metabolic Pathways

The biotransformation of steroid hormones, including estrogens, typically involves two main phases: Phase I (functionalization reactions) and Phase II (conjugation reactions). These processes primarily occur in the liver, which is a major site for drug metabolism, but also in various extra-hepatic tissues. creative-biolabs.comwfsahq.orgnottingham.ac.uknih.govpharmgkb.org

While specific enzymes responsible for the metabolism of 1-Bromoestradiol are not fully elucidated, its biotransformation would likely involve enzyme systems known to metabolize other estrogens. The liver contains a comprehensive system of enzymes, including the cytochrome P450 (CYP) enzyme family, which are central to Phase I oxidative metabolism (e.g., hydroxylation). creative-biolabs.comwfsahq.orgnottingham.ac.ukpharmgkb.orgnih.gov Phase II reactions, such as sulfation and glucuronidation, are catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively, leading to more water-soluble compounds for excretion. creative-biolabs.compharmgkb.org

Enzymatic Transformations of the Bromine Atom

Comparison of Metabolic Fate with Parent Estradiol (B170435) and Other Derivatives

The metabolic fate of this compound can be broadly compared with its parent compound, estradiol, and other brominated derivatives, although specific data for this compound itself are limited.

Parent Estradiol: Estradiol undergoes extensive metabolism, primarily through hydroxylation at the C-2, C-4, and C-16α positions by various CYP enzymes. These hydroxylated metabolites can then be further transformed by O-methylation (catalyzed by catechol-O-methyltransferase, COMT) or conjugated via sulfation and glucuronidation, facilitating their excretion. pharmgkb.org The liver plays a major role, leading to metabolites like estrone (B1671321), estrone sulfate, estrone glucuronide, and estradiol glucuronide. pressbooks.pub

Other Bromoestradiol Derivatives:

2-Bromoestradiol: This derivative has been identified as an estrogen 2-hydroxylase inhibitor, indicating its interaction with key enzymes in estrogen metabolism. pharmgkb.org This inhibition can indirectly affect the metabolic profile of other estrogens by altering the balance of their hydroxylated metabolites. Furthermore, 2-bromoestradiol acts as an agonistic ligand for the estrogen receptor in breast cancer cells, capable of translocating the cytosolic estrogen receptor into the nucleus and inducing the progesterone (B1679170) receptor. [Previous search results 15]

16α-Bromoestradiol: This compound has been studied as a radiopharmaceutical and shows estrogen-receptor-mediated uptake in estrogen target tissues like the rat uterus and induced mammary tumors. nih.govnih.gov Its in vivo behavior, including tissue uptake and clearance, has been compared to 16α-iodoestradiol, suggesting similar estrogen receptor binding properties and potential for imaging applications. nih.gov The retention of estrogen receptor binding indicates that the halogen at the 16α-position does not completely abolish its interaction with the estrogen receptor, and its metabolic fate allows for its accumulation in target tissues.

Contrast with this compound: The presence of the bromine atom at the 1-position in this compound is a unique structural modification. While 2-bromoestradiol and 16α-bromoestradiol demonstrate interactions with estrogen-metabolizing enzymes or estrogen receptors, specific studies detailing how the 1-position bromine influences the metabolic pathways (e.g., specific hydroxylation patterns, susceptibility to dehalogenation, or conjugation sites) of this compound compared to estradiol or other bromoestradiol isomers are not widely reported. Its altered biological activity wikipedia.org suggests that its metabolic handling might differ, potentially influencing its bioavailability, distribution, and the nature of its active or inactive metabolites.

Biochemical Pathways Affected by this compound Metabolism

Direct, detailed research findings on specific biochemical pathways affected by the metabolism of this compound are limited due to the scarcity of comprehensive metabolic studies on this particular isomer. However, insights can be inferred from its known biological activities.

As this compound has been shown to act as an estrogen receptor agonist or antagonist, its interaction with these receptors can directly influence downstream estrogen-mediated gene regulation and signaling pathways. wikipedia.org These pathways are crucial for a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis, particularly in estrogen-responsive tissues. wikipedia.org Therefore, the presence of this compound and its binding to estrogen receptors would indirectly affect these biochemical pathways by modulating gene expression and cellular responses, similar to how endogenous estrogens exert their effects.

In a broader context of estrogen metabolism, the balance of various estrogen metabolites (e.g., 2-hydroxylated, 4-hydroxylated, and 16α-hydroxylated estrogens, and their methylated or conjugated forms) can influence cellular processes and disease risk. pharmgkb.org If this compound were to be metabolized into specific products, these metabolites could theoretically interact with other biochemical pathways or enzymes. However, without identified metabolites for this compound, any such effects remain speculative. The impact of this compound on biochemical pathways is primarily understood through its direct interaction with estrogen receptors rather than specific effects stemming from its metabolic breakdown products.

Future Research Directions and Translational Perspectives for Academic Inquiry

Elucidation of Unexplored Mechanistic Pathways

A significant direction for future research involves the comprehensive elucidation of unexplored mechanistic pathways through which 1-Bromoestradiol exerts its biological effects. While estradiol (B170435) (E2) is known to mediate antifibrotic actions, partly through G protein-coupled estrogen receptor (GPER) activation and suppression of the PI3K/AKT signaling pathway, preventing fibroblast activation, the precise parallel or divergent mechanisms of this compound remain to be fully characterized researchgate.net. Investigating whether this compound shares these pathways or engages novel ones could provide critical insights into selective estrogen receptor modulation.

Furthermore, a recent paradigm shift in steroid hormone biology suggests that cellular uptake is not solely by passive diffusion but involves specific transporter proteins. This discovery opens a crucial unexplored mechanistic pathway for this compound. Future studies could focus on identifying and characterizing the specific membrane transporters responsible for this compound's cellular entry. Understanding these transport mechanisms could lead to new strategies for modulating steroid hormone-mediated processes, including those relevant to growth, development, immunity, and cancer progression. Such research would contribute to a more nuanced understanding of how halogenation influences cellular pharmacokinetics and receptor accessibility.

Design and Synthesis of Novel this compound Analogs with Enhanced Research Utility

The design and synthesis of novel this compound analogs represent a fertile area for enhancing research utility. Previous work has explored the synthesis of various 1-halogenated estradiol derivatives, including 1-fluoro, 1-chloro, and 1-iodoestradiol, to systematically study their structure-activity relationships. This ongoing effort aims to identify modifications that optimize specific properties, such as receptor binding affinity, metabolic stability, and target tissue retention.

A key metric in this context is the Binding Selectivity Index (BSI), defined as the ratio of relative binding affinity (RBA) to nonspecific binding (NSB). Research has shown that modifications to the estradiol scaffold can significantly impact BSI and, consequently, in vivo uptake and retention. For instance, 16α-[77Br]bromoestradiol (BE2) has a BSI of 84, while 16α-[77Br]bromo-11β-methoxyestradiol (BME2) boasts a significantly higher BSI of 390. This enhanced selectivity for BME2 is attributed to a 10-fold lower nonspecific binding, leading to a much longer target tissue retention (t½ of 24 hours for BME2 compared to 6 hours for BE2).

The structural comparison of this compound with estradiol has revealed that their molecular conformations are nearly identical, with differences primarily observed in hydrogen bonding patterns. This detailed structural information is invaluable for rational drug design, allowing researchers to predict how specific chemical modifications might alter interactions with estrogen receptors or other biological targets. Future synthetic efforts could focus on introducing other functional groups or isotopic labels at various positions to fine-tune pharmacokinetic profiles and enhance utility as probes for specific biological questions.

Table 1: Binding Selectivity Index (BSI) and Target Tissue Retention of Brominated Estradiol Analogs

| Compound | Relative Binding Affinity (RBA) | Nonspecific Binding (NSB) | Binding Selectivity Index (BSI = RBA/NSB) | Target Tissue Retention (t½) |

| 16α-[77Br]bromoestradiol (BE2) | 130 | 1.5 | 84 | 6 hours |

| 16α-[77Br]bromo-11β-methoxyestradiol (BME2) | 39 | 0.1 | 390 | 24 hours |

*Data derived from. RBA and NSB are relative to a standard ligand assigned values of 100 and 1, respectively.

Application of this compound in Advanced Molecular Imaging Research Modalities

This compound and its radiolabeled derivatives hold significant promise for advancing molecular imaging research. Radiolabeled forms, such as 16α-[77Br]bromoestradiol-17β and 16α-[77Br]-11β-methoxyestradiol-17β, have already demonstrated utility as imaging agents for mammary tumors due to their affinity for estrogen receptors. Biodistribution studies in mature female rats with mammary tumors have shown favorable uptake, with this compound-[77Br] achieving a 3:1 uterus to blood ratio. The high specific activity and selective uptake in rat uterus and induced mammary tumors further underscore its potential as a valuable probe in diagnostic imaging research.

The broader field of molecular imaging, particularly Positron Emission Tomography (PET), actively seeks to develop and test new imaging probes to understand disease biology, assess treatment response, and identify drug resistance,,. While 18F-fluoroestradiol (FES) is a well-established PET tracer for imaging estrogen receptor (ER)-positive breast cancer, brominated analogs like this compound offer alternative labeling strategies, especially with bromine radioisotopes (e.g., 77Br, 82Br) that have distinct half-lives and decay characteristics,,,. Future research could explore the comparative advantages of this compound-based tracers over existing ones, particularly in scenarios requiring different imaging windows or specific chemical properties for probe design. The development of novel radioligands capable of reporting on mutant receptors is also a crucial area for future PET imaging research, where this compound analogs could play a role.

Development of this compound as a Tool for Understanding Steroid Hormone Biology

This compound is uniquely positioned as a research tool for dissecting fundamental aspects of steroid hormone biology. Its synthesis, alongside other 1-halogenated estradiol derivatives, was explicitly undertaken to systematically study structure-activity relationships, providing a means to understand how subtle structural changes influence steroid hormone function.

Researchers have utilized this compound-[77Br] in biodistribution studies in rats, meticulously measuring its interaction with the estrogen receptor and the kinetics of its distribution across various tissues,. Such studies are crucial for understanding the in vivo behavior of estrogenic compounds and the dynamics of estrogen receptor binding and metabolism.

Moreover, this compound can serve as a probe to investigate the newly proposed transporter-mediated cellular entry of steroid hormones, moving beyond the traditional diffusion model. By using this compound, researchers can explore the specific proteins and pathways involved in its uptake, which could then be extrapolated to understanding the broader mechanisms of steroid hormone action. Its application in assessing estrogen receptor status in tumors also highlights its role as a research tool for comprehending hormone-dependent cancers and informing therapeutic strategies,,. The ability to precisely modify and label this compound makes it an invaluable asset for probing the intricate network of steroid hormone signaling and its implications in health and disease.

Q & A

Basic: How can researchers formulate a focused research question on 1-Bromoestradiol using structured frameworks?

Methodological Answer:

Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. For example:

- Population/System : Estrogen receptor (ER) isoforms (e.g., ERα vs. ERβ).

- Intervention : Structural modifications of this compound.

- Comparison : Binding affinity relative to estradiol.

- Outcome : Quantitative determination of receptor-ligand dissociation constants.

This approach ensures alignment with gaps in existing literature (e.g., bromine substitution’s steric effects on ER binding) while maintaining feasibility .

Basic: What protocols ensure methodological rigor in synthesizing this compound?

Methodological Answer:

- Step 1 : Follow standardized bromination protocols (e.g., using N-bromosuccinimide under inert conditions) and validate purity via HPLC (>95%) .

- Step 2 : Characterize intermediates with H/C NMR and high-resolution mass spectrometry (HRMS), cross-referencing spectral data with literature .

- Step 3 : Document reaction conditions (solvent, temperature, stoichiometry) in detail to enable reproducibility. For novel derivatives, include elemental analysis .

Basic: What are best practices for characterizing new this compound derivatives?

Methodological Answer:

- Structural Confirmation : Use X-ray crystallography for unambiguous stereochemical assignment, supplemented by IR spectroscopy for functional groups .

- Purity Assessment : Combine melting point analysis with chromatographic methods (TLC, GC-MS) to detect impurities.

- Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for concise yet comprehensive experimental sections, avoiding redundant data .

Advanced: How to design experiments assessing this compound’s stability under physiological conditions?

Methodological Answer:

- Step 1 : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Monitor degradation via UV-Vis spectroscopy at 24/48/72-hour intervals .

- Step 2 : Quantify degradation products using LC-MS and compare with control samples.

- Step 3 : Apply kinetic modeling (e.g., first-order decay) to estimate half-life. Address contradictions in prior studies by standardizing buffer composition and agitation methods .

Advanced: How to resolve discrepancies in reported receptor binding affinities of this compound analogs?

Methodological Answer:

- Systematic Review : Compare studies using criteria from (peer-reviewed, standardized protocols, detailed exposure conditions).

- Statistical Reanalysis : Apply meta-analysis tools (e.g., RevMan) to harmonize disparate datasets, adjusting for variables like cell line (MCF-7 vs. HeLa) or radioligand purity .

- Experimental Replication : Reproduce conflicting studies under controlled conditions, ensuring identical assay parameters (e.g., ligand concentration, incubation time) .

Advanced: What strategies validate this compound’s biological activity in in vitro models?

Methodological Answer:

- Dose-Response Curves : Use ER-positive cell lines with luciferase reporters (e.g., ER-CALUX) to quantify transcriptional activation. Include tamoxifen as a control for antagonism .

- Specificity Testing : Employ ER-negative cell lines and competitive binding assays with H-estradiol to confirm ER-mediated effects.

- Data Triangulation : Cross-validate results with orthogonal methods (e.g., qPCR for ER target genes like GREB1) to mitigate assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.